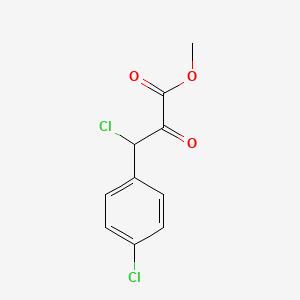![molecular formula C16H20N2O2S B8602518 CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester CAS No. 120205-51-8](/img/structure/B8602518.png)
CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acids are a class of organic compounds that are formally derived from carbamic acid (H2NCOOH) . They are used in a variety of applications, including the development of Thalidomide based PROTACs . They allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Synthesis Analysis
The synthesis of carbamic acids often involves the reaction of ammonia with carbon dioxide at very low temperatures . This reaction also yields ammonium carbamate .Molecular Structure Analysis
The molecular structure of carbamic acids is planar . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .Chemical Reactions Analysis
Carbamic acids can undergo a variety of chemical reactions. For example, they can be deprotonated to yield a carbamate anion . Carbamate is also a term used for esters of carbamic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamic acids can vary widely depending on their specific structure. For example, carbamic acid itself has a molar mass of 61.040 g·mol −1 .Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
120205-51-8 |
|---|---|
Nombre del producto |
CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester |
Fórmula molecular |
C16H20N2O2S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)20-15(19)18-13(14-17-9-10-21-14)11-12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,18,19)/t13-/m0/s1 |
Clave InChI |
XKQIMMSGBAFRMN-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C2=NC=CS2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



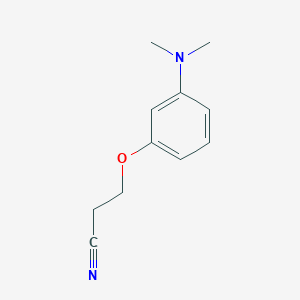
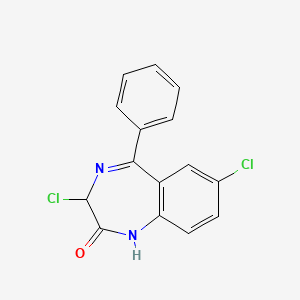
![(4,8-Bis(5-(2-hexyldecyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B8602464.png)
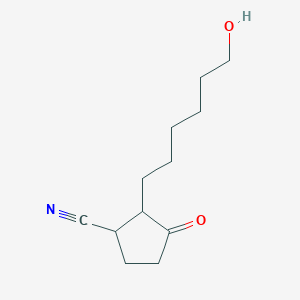

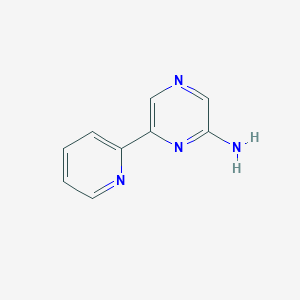
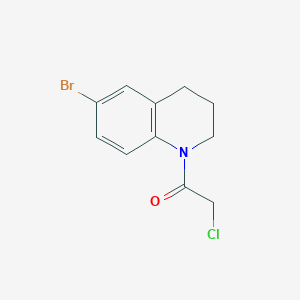
![tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8602483.png)


